Problem: Raf pathway studies often confounded by multi-kinase inhibitors (e.g., Sorafenib) that hit VEGFR, PDGFR. Solution: L-779450, a selective ATP-competitive B-Raf/c-Raf inhibitor (IC50 ~10 nM) with no angiogenic off-targets. Enables unambiguous MAPK dissection, p-ERK validation, and apoptosis sensitization studies. • Selective vs. VEGFR/PDGFR - eliminates confounding. • Potency: B-Raf ~10 nM, c-Raf ~33 nM. • Soluble in DMSO for cell culture.
L-779450 is a potent, ATP-competitive small molecule inhibitor of Raf family kinases, key components of the MAPK/ERK signaling pathway. It demonstrates significant activity against both B-Raf and c-Raf (Raf-1) isoforms, with reported IC50 values in the low nanomolar range. This positions it as a critical research tool for investigating cellular processes regulated by this pathway, such as cell proliferation, differentiation, and survival. Its utility is primarily as a specific chemical probe to dissect Raf-dependent signaling, contrasting with multi-kinase inhibitors that have broader target profiles.
Substituting L-779450 with a more common in-class substitute like Sorafenib (BAY 43-9006) is a critical experimental error that can compromise data interpretation. While Sorafenib also inhibits c-Raf and B-Raf, it is a multi-kinase inhibitor with potent activity against VEGFR, PDGFR, FLT3, and c-Kit. This broad activity profile introduces significant confounding variables, making it impossible to attribute observed effects solely to Raf inhibition. For experiments requiring precise modulation of the MAPK pathway without simultaneously disrupting angiogenesis and other critical signaling cascades, the more selective profile of L-779450 is essential for generating reproducible and unambiguous results.
In cell-free enzymatic assays, L-779450 demonstrates potent inhibition of B-Raf with a reported IC50 of 10 nM and a dissociation constant (Kd) of 2.4 nM. This level of potency is comparable to other well-established Raf inhibitors, such as GW5074, which inhibits c-Raf with an IC50 of 9 nM.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | 10 nM (against B-Raf) |
| Comparator Or Baseline | GW5074: 9 nM (against c-Raf) |
| Quantified Difference | Similar nanomolar potency |
| Conditions | Cell-free enzymatic kinase assay. |
This establishes that L-779450 provides the high, on-target potency required for effective pathway inhibition in biochemical and cellular experiments at low, specific concentrations.
L-779450 is characterized as a potent inhibitor of Raf kinases, with a reported good selectivity profile against a panel of 21 other protein kinases. This contrasts sharply with Sorafenib, a common alternative, which potently inhibits c-Raf (IC50 = 6 nM) and B-Raf (IC50 = 22 nM) but also strongly inhibits multiple receptor tyrosine kinases critical for angiogenesis, including VEGFR2 (IC50 = 90 nM), VEGFR3 (IC50 = 20 nM), and PDGFRβ (IC50 = 57 nM).
| Evidence Dimension | Kinase Inhibition Profile (IC50) |
| Target Compound Data | Potent against Raf kinases with good selectivity over 21 other kinases. |
| Comparator Or Baseline | Sorafenib: Potent against Raf, VEGFR2, VEGFR3, PDGFRβ, FLT3, c-Kit. |
| Quantified Difference | Qualitatively different; L-779450 is a more focused Raf tool compound while Sorafenib is a broad-spectrum multi-kinase inhibitor. |
| Conditions | Cell-free enzymatic kinase assays. |
For researchers needing to isolate the effects of Raf inhibition, L-779450 avoids the confounding anti-angiogenic and other off-target effects inherent to using Sorafenib, leading to more reliable data.
L-779450 exhibits high solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions for in vitro experiments, achieving concentrations up to 100 mM. This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying serial dilutions and minimizing the final solvent concentration in experimental assays, which can be critical for avoiding solvent-induced artifacts.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Soluble to 100 mM |
| Comparator Or Baseline | Standard laboratory requirement for high-concentration stock solutions. |
| Quantified Difference | Meets or exceeds typical requirements for in vitro screening and cell-based assay workflows. |
| Conditions | Standard laboratory conditions. |
High solubility ensures ease-of-use and reproducibility in experimental setups, a key procurement consideration for labs performing extensive cell culture work or high-throughput screening.
The utility of a kinase inhibitor is confirmed by its ability to modulate signaling within a cellular context. L-779450 has been used in multiple studies to effectively suppress the Raf/MEK/ERK signaling pathway in various cancer cell lines, demonstrated by a reduction in the phosphorylation of ERK (p-ERK). This confirms its cell permeability and on-target activity in a biological system, a critical performance attribute not guaranteed by enzymatic data alone.
| Evidence Dimension | Inhibition of downstream p-ERK |
| Target Compound Data | Effectively reduces p-ERK levels in multiple cancer cell lines. |
| Comparator Or Baseline | The expected outcome for a cell-permeable, on-target Raf inhibitor. |
| Quantified Difference | Confirms translation of enzymatic potency to cellular efficacy. |
| Conditions | Various human cancer cell lines (e.g., lung, skin), typically assessed by Western Blot. |
This evidence assures the buyer that L-779450 is not just active in a test tube but is a functional tool for modulating the target pathway inside living cells, ensuring its value for cell-based research.
When the research goal is to specifically probe the role of c-Raf or B-Raf in a cellular process, L-779450 is a more appropriate tool than multi-kinase inhibitors like Sorafenib. Its more selective profile ensures that observed phenotypes are directly attributable to MAPK pathway modulation, not confounding off-target effects on angiogenesis or other growth factor pathways.
As a potent and cell-permeable tool, L-779450 can be reliably used to inhibit the MAPK pathway at the Raf kinase level, allowing for the validation of downstream phosphorylation events (e.g., p-ERK) and subsequent gene expression changes. Its high solubility in DMSO facilitates straightforward use in standard cell culture workflows.
L-779450 has been utilized as a tool compound to investigate how Raf inhibition sensitizes certain cancer cells to TRAIL-induced apoptosis. Researchers studying apoptosis or mechanisms of therapy resistance would select L-779450 to specifically engage the Raf pathway in these models.